tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate
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Overview
Description
tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate: is a chemical compound with the molecular formula C13H25INO2. It is a derivative of carbamic acid and is characterized by the presence of an iodinated ethyl group attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(2-iodoethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodinated ethyl group in tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiourea; typically conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of iodinated compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: It is also used in the preparation of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets in biological systems. The iodinated ethyl group allows the compound to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Comparison: tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate is unique due to the presence of the iodinated ethyl group attached to the cyclohexyl ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, tert-Butyl (2-iodoethyl)carbamate lacks the cyclohexyl ring, which affects its overall reactivity and applications. Similarly, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate and tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate have hydroxyl groups instead of the iodinated ethyl group, leading to different chemical and biological properties .
Properties
Molecular Formula |
C13H24INO2 |
---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-iodoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
RQIKDTWARRBRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCI |
Origin of Product |
United States |
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